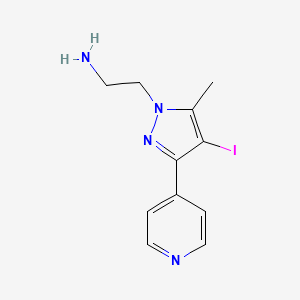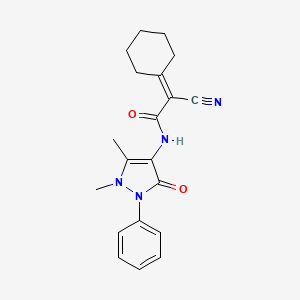
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide is a complex organic compound with a unique structure that includes a cyano group, a cyclohexylidene moiety, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the cyclo condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The active hydrogen on C-2 can participate in condensation and substitution reactions.
Cyclo Condensation: This compound can react with phenacyl bromide to form pyrrole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and boiling ethanol. The reaction conditions often involve heating and stirring to facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which are of interest for their potential biological activities .
Applications De Recherche Scientifique
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is used as a precursor for the synthesis of biologically active heterocyclic compounds, which may have potential therapeutic applications.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.
Biological Research: The diverse biological activities reported for derivatives of cyanoacetamide have drawn the attention of biochemists.
Mécanisme D'action
The mechanism of action of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in a variety of biochemical reactions, potentially affecting enzyme activity and cellular processes. specific details on its molecular targets and pathways are not extensively documented.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(2-naphthyl)acrylamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-2-propenamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-ethoxy-3-methylphenyl)-2-propenamide
Uniqueness
The uniqueness of 2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity
Propriétés
Formule moléculaire |
C20H22N4O2 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-cyano-2-cyclohexylidene-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C20H22N4O2/c1-14-18(20(26)24(23(14)2)16-11-7-4-8-12-16)22-19(25)17(13-21)15-9-5-3-6-10-15/h4,7-8,11-12H,3,5-6,9-10H2,1-2H3,(H,22,25) |
Clé InChI |
XJXJMRRCURWSLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=C3CCCCC3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



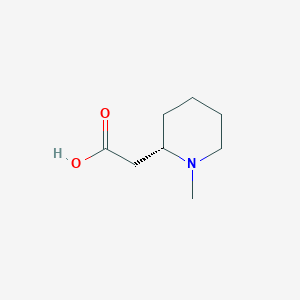
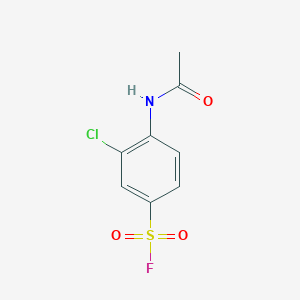

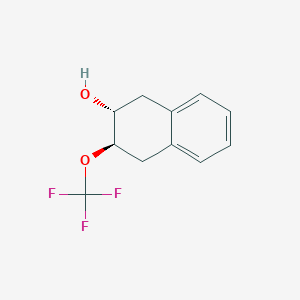
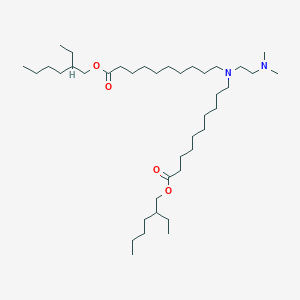
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13352280.png)
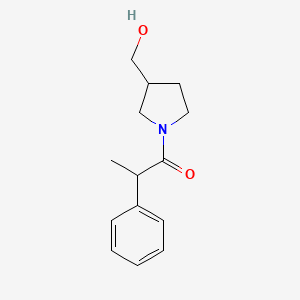
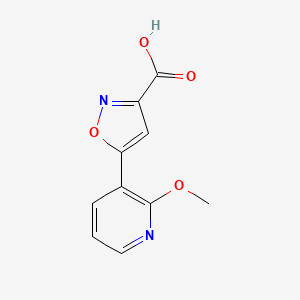

![3-[(Propan-2-ylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352299.png)

![7-Bromo-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13352323.png)
